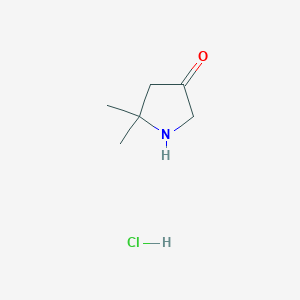
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cyclopropane Derivatives in Drug Development
- Cyclopropane as a Structural Component : Compounds containing cyclopropane rings, such as "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol," may be explored for their unique reactivity due to the ring strain in cyclopropanes. This property facilitates unique reactions, making them of interest in synthetic organic chemistry and drug development, where cyclopropane rings can influence the biological activity and pharmacokinetics of drug molecules (Kamimura, 2014).
Fluorinated Aromatic Compounds in Molecular Imaging
- Fluorophores for Cancer Diagnosis : Fluorinated aromatic compounds are valuable in molecular imaging for cancer diagnosis, where their optical properties can be used for real-time detection. Although "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol" is not specifically mentioned, fluorinated compounds are often studied for their potential toxicity and suitability for in vivo applications, indicating a broader interest in understanding the interactions and safety of such compounds (Alford et al., 2009).
Potential Applications in Synthetic Chemistry
- Cyclopropane in Fragrance Chemistry : The development of new cyclopropanation methods highlights the potential for cyclopropane-containing compounds in creating new ingredients with superior olfactory impacts. This suggests that "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol" could find applications in the fragrance industry, where its structural features might contribute to novel scent profiles (Schröder, 2014).
Oxyfunctionalization of Cyclopropane Derivatives
- Synthetic Transformations : The oxidation of cyclopropane-containing hydrocarbons and their derivatives opens avenues for direct synthesis of carbonylcyclopropanes. This indicates a research interest in transformations of cyclopropane derivatives that could apply to "1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol" for developing efficient synthetic routes towards complex molecules (Sedenkova et al., 2018).
Eigenschaften
IUPAC Name |
1-(2-chloro-3-fluorophenyl)cyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-8-6(9(12)4-5-9)2-1-3-7(8)11/h1-3,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBWICRTBAMSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-3-fluorophenyl)cyclopropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)

![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)

amine hydrochloride](/img/structure/B1433123.png)
![{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol](/img/structure/B1433124.png)
![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)





![3-Methoxy-2-methylspiro[3.3]heptan-1-one](/img/structure/B1433136.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine hydrochloride](/img/structure/B1433137.png)